molecular formula C18H18FNO2 B2442094 2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034596-40-0

2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2442094
CAS No.: 2034596-40-0
M. Wt: 299.345
InChI Key: GLRFBIYUSKMZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

2-fluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-18(10-13-6-2-3-7-14(13)11-18)12-20-17(21)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRFBIYUSKMZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a series of reactions, including cyclization and reduction processes.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Fluorination: The fluorine atom is introduced through nucleophilic substitution reactions using reagents like potassium fluoride or cesium fluoride.

    Amidation: The final step involves the formation of the benzamide linkage through amidation reactions, typically using reagents like benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of benzamides, including 2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, exhibit significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains:

Compound MIC (µM) Target Strains
This compound1.30 - 5.19Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated its efficacy against human colorectal carcinoma cell line (HCT116):

Compound IC50 (µM) Cancer Cell Line
This compound4.53 - 9.99HCT116

The IC50 values indicate that this compound exhibits potent anticancer activity comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU), suggesting its potential as a lead compound in cancer therapy .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various synthesized benzamide derivatives showed that compounds with fluorine substitutions demonstrated enhanced activity against resistant bacterial strains, indicating the importance of structural modifications in drug design .
  • Anticancer Screening : In comparative studies against HCT116 cells, this compound was found to be more effective than several other analogs tested, reinforcing its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, methoxy group, and indene moiety contribute to its potential as a versatile compound for various applications in scientific research.

Biological Activity

The compound 2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS Number: 2034596-40-0) is a synthetic organic molecule belonging to the benzamide class. Its unique structural features, including the presence of a fluorine atom and an indene moiety, suggest potential biological activities that merit investigation. This article reviews the compound's biological activity based on available literature, including its synthesis, mechanisms of action, and therapeutic implications.

Structural Overview

The molecular formula of this compound is C18H18FNO2C_{18}H_{18}FNO_{2}, with a molecular weight of 299.3 g/mol. The structure can be summarized in the following table:

PropertyValue
Common NameThis compound
CAS Number2034596-40-0
Molecular FormulaC₁₈H₁₈FNO₂
Molecular Weight299.3 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Indene Moiety : This can be achieved through methods like Fischer indole synthesis.
  • Introduction of the Methoxy Group : Methylation reactions are employed to introduce the methoxy group.
  • Formation of the Benzamide Core : This is accomplished by reacting appropriate benzoic acids with amine derivatives under coupling conditions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial cell wall synthesis, which could offer antibacterial properties.
  • Receptor Modulation : It might interact with certain receptors or proteins, influencing pathways involved in cell proliferation or apoptosis.

Anticancer Activity

Research indicates that compounds structurally similar to benzamides often exhibit anticancer properties. For instance:

  • A study on benzamide derivatives showed significant inhibition of cancer cell lines such as MCF-7 and HCT116, with IC50 values in the low micromolar range .

Antimicrobial Properties

Benzamide derivatives have been documented to possess antimicrobial activity against various pathogens. For example:

  • A related benzamide was shown to effectively inhibit bacterial growth by targeting specific metabolic pathways .

Neuroprotective Effects

Some studies suggest that modifications in benzamide structures can lead to neuroprotective effects:

  • Compounds with similar frameworks have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from indene and benzamide precursors. A common route includes:

  • Step 1 : Formation of the indene moiety via Fischer indole synthesis using cyclohexanone and phenylhydrazine hydrochloride under acidic reflux conditions .
  • Step 2 : Functionalization of the indene with a methoxy group via methylation.
  • Step 3 : Coupling the modified indene to a fluorinated benzamide using carbodiimide-mediated amide bond formation.
    Intermediates are characterized via NMR (1H/13C), FT-IR (to confirm functional groups like amides), and HPLC for purity assessment. X-ray crystallography (using SHELXL ) may resolve stereochemical ambiguities.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms stereochemistry (e.g., methoxy group orientation on the indene ring) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL ) are used to determine crystal packing and resolve conformational ambiguities, especially in the dihydroindene core.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions like hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates; switching to THF improves selectivity in methylation steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) may optimize indene ring formation via hydrogenation .
    Advanced Tip : Use continuous flow reactors for scale-up to mitigate exothermic side reactions .

Q. How do researchers address contradictions in reported biological activities (e.g., anticancer vs. cytotoxicity)?

Discrepancies arise from experimental variables:

  • Cell Line Specificity : Test across multiple cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., MCF12A) to assess selectivity .
  • Dose-Response Analysis : IC50 values may vary due to solubility issues; use DMSO concentrations <0.1% to avoid solvent toxicity .
  • Mechanistic Profiling : Compare transcriptomic data (RNA-seq) to identify pathway-specific effects (e.g., apoptosis vs. necrosis) .

Q. What methodologies elucidate the compound’s mechanism of action in biochemical pathways?

  • Molecular Docking : Predict binding affinity to targets like kinases or GPCRs using AutoDock Vina; validate with mutagenesis studies .
  • Kinase Assays : Use ADP-Glo™ assays to quantify inhibition of specific kinases (e.g., EGFR, VEGFR) .
  • Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated cells to map pathway disruptions .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

  • Disorder Modeling : SHELXL refines disordered methoxy or fluorine atoms using PART and SUMP instructions .
  • Twinned Data Analysis : For twinned crystals, employ HKLF 5 format in SHELXL to deconvolute overlapping reflections .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O) to explain packing differences between polymorphs .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance potency?

  • Substituent Variation : Replace fluorine with chloro/trifluoromethyl groups to test electronic effects on receptor binding .
  • Scaffold Hopping : Compare bioactivity with isoxazole- or thiazole-containing analogs to assess heterocycle influence .
  • Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins .

Q. How can solvent-free synthesis improve the compound’s green chemistry profile?

  • Microwave-Assisted Reactions : Achieve Fries rearrangements without solvents, reducing waste and reaction time (e.g., 81% yield in 20 minutes ).
  • Mechanochemical Grinding : Use ball mills for solid-state amide coupling, eliminating DMF/DCM .
  • Life Cycle Assessment (LCA) : Quantify reductions in E-factor and PMI (Process Mass Intensity) compared to traditional routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.